molecular formula C10H14OS B7999130 Ethyl 4-methoxy-2-methylphenyl sulfide

Ethyl 4-methoxy-2-methylphenyl sulfide

Cat. No.: B7999130
M. Wt: 182.28 g/mol
InChI Key: UOEXQGXHCDYSPP-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-2-methylphenyl sulfide is an organic compound characterized by its unique molecular structure, which includes an ethyl group, a methoxy group, a methyl group, and a sulfide group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methoxy-2-methylphenol and ethyl iodide.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions more precisely.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone.

  • Reduction: Reduction reactions can convert the sulfide group to a thiol.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as thiols or amines, often in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Thiols: Resulting from reduction reactions.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methoxy-2-methylphenyl sulfide has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-methoxy-2-methylphenyl sulfide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

  • Ethyl phenyl sulfide

  • Ethyl 4-methoxyphenyl sulfide

  • Ethyl 2-methylphenyl sulfide

Properties

IUPAC Name

1-ethylsulfanyl-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-4-12-10-6-5-9(11-3)7-8(10)2/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEXQGXHCDYSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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